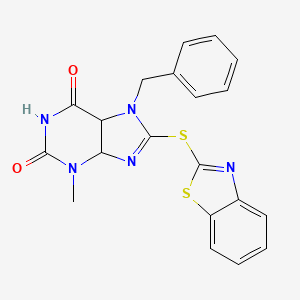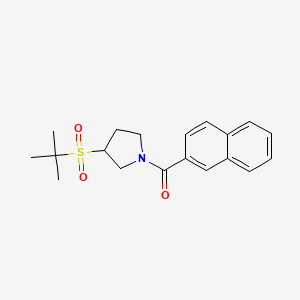![molecular formula C17H14ClN3O4 B2701041 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide CAS No. 902253-45-6](/img/structure/B2701041.png)
4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in scientific research. This compound is commonly referred to as COB, and it is synthesized through a multistep process that involves several chemical reactions. In
科学的研究の応用
Synthesis and Antitumor Activity
Compounds related to 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide have been synthesized and evaluated for their antitumor properties. For instance, the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, including ones that exhibit curative activity against certain types of leukemia, suggest potential pathways for the development of novel antitumor agents. These compounds may act as prodrug modifications, opening to form active triazenes in aqueous conditions, hinting at their application in cancer therapy (Stevens et al., 1984).
Advanced Material Synthesis
Research into the fabrication of advanced materials has also benefited from the synthesis of compounds similar to this compound. Studies on electropolymerizable monomers and their use in creating poly(amide-amine) films showcase the potential of these compounds in developing electrochromic and fluorescent materials. Such materials exhibit significant changes in color upon electro-oxidation and could be used in various applications, including smart windows and display technologies (Hsiao & Wang, 2016).
Antibacterial and Antifungal Agents
The chemical framework of this compound and its derivatives has been explored for potential antibacterial and antifungal applications. Compounds with structural similarities have been synthesized and shown to exhibit promising antibacterial and antifungal activities, suggesting their utility in combating microbial infections. This area of research is crucial for the development of new antimicrobial agents in the face of rising antibiotic resistance (Patel & Dhameliya, 2010).
特性
IUPAC Name |
4-[3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-11-3-6-14-13(9-11)21(17(24)25-14)8-7-15(22)20-12-4-1-10(2-5-12)16(19)23/h1-6,9H,7-8H2,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSCKOPMJCINKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)


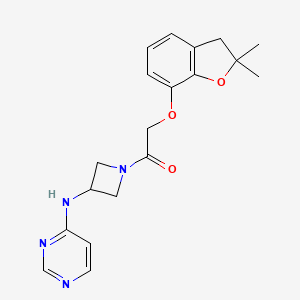
![N-(3-chloro-4-fluorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B2700969.png)

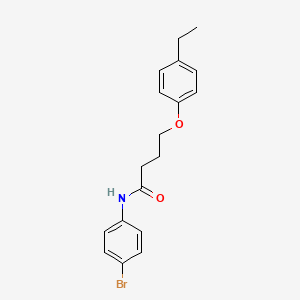
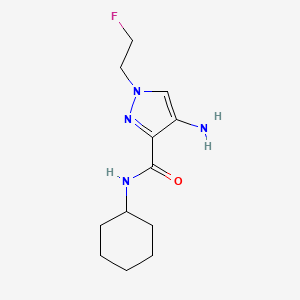
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2700976.png)
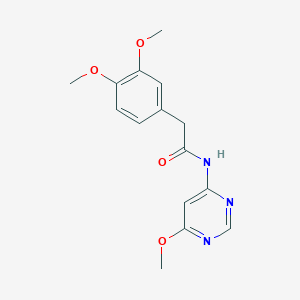
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2700978.png)
